molecular formula C6H18N2O2Si B14434257 {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol CAS No. 83145-66-8

{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol

Cat. No.: B14434257
CAS No.: 83145-66-8
M. Wt: 178.30 g/mol
InChI Key: MONHWDVGWZHKAO-UHFFFAOYSA-N
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Description

{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol is a silane compound that contains both amino and silanol functional groups. This compound is known for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. It is used in various applications, including adhesives, sealants, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol typically involves the reaction of 3-chloropropyl(methyl)silanediol with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:

3-chloropropyl(methyl)silanediol+ethylenediamine3-[(2-Aminoethyl)amino]propyl(methyl)silanediol+HCl\text{3-chloropropyl(methyl)silanediol} + \text{ethylenediamine} \rightarrow \text{this compound} + \text{HCl} 3-chloropropyl(methyl)silanediol+ethylenediamine→3-[(2-Aminoethyl)amino]propyl(methyl)silanediol+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The silanol group can participate in substitution reactions with other silanes or siloxanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reactions are typically carried out in the presence of a catalyst such as platinum or palladium.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of siloxane polymers or other silane derivatives.

Scientific Research Applications

{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of silane-based polymers and materials.

    Biology: Employed in the functionalization of surfaces for biomolecule attachment.

    Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with various substrates.

    Industry: Applied in adhesives, sealants, and coatings to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of {3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol involves its ability to form covalent bonds with both organic and inorganic materials. The amino groups can react with various functional groups, while the silanol group can form siloxane bonds with other silanes or siloxanes. This dual functionality allows it to act as an effective coupling agent, promoting adhesion and enhancing the properties of the materials it is used with.

Comparison with Similar Compounds

Similar Compounds

    {3-(2-Aminoethylamino)propyl}trimethoxysilane: Similar structure but with three methoxy groups instead of silanol.

    {3-(2-Aminoethylamino)propyl}dimethoxymethylsilane: Contains two methoxy groups and one methyl group.

Uniqueness

{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol is unique due to its combination of amino and silanol functional groups, which provide versatile reactivity and strong adhesion properties. This makes it particularly useful in applications requiring robust and durable bonding between different materials.

Properties

CAS No.

83145-66-8

Molecular Formula

C6H18N2O2Si

Molecular Weight

178.30 g/mol

IUPAC Name

N'-[3-[dihydroxy(methyl)silyl]propyl]ethane-1,2-diamine

InChI

InChI=1S/C6H18N2O2Si/c1-11(9,10)6-2-4-8-5-3-7/h8-10H,2-7H2,1H3

InChI Key

MONHWDVGWZHKAO-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCNCCN)(O)O

Origin of Product

United States

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